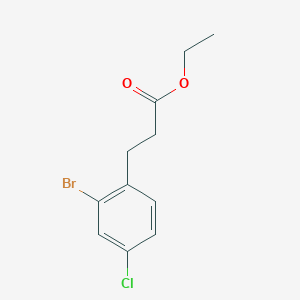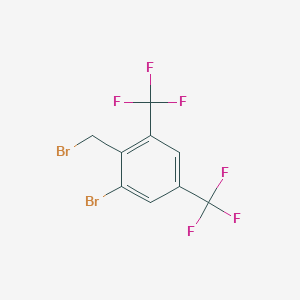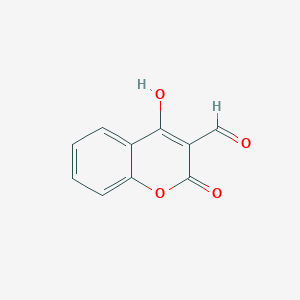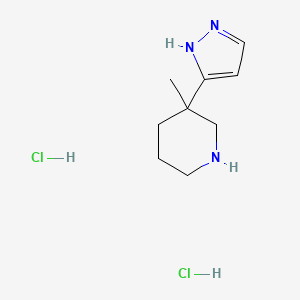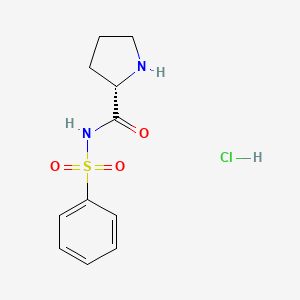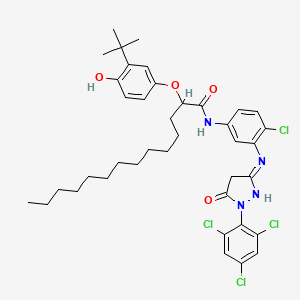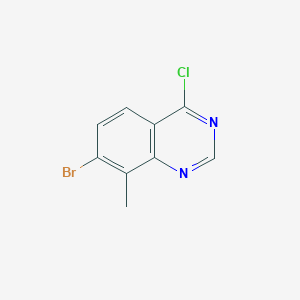
7-Bromo-4-chloro-8-methylquinazoline
Overview
Description
7-Bromo-4-chloro-8-methylquinazoline is a chemical compound with the molecular formula C9H6BrClN2 . It is used as a reactant in the preparation of N1-(5-(heterocyclyl)-thiazol-2-yl)-3-(4-trifluoromethylphenyl)-1,2-propanediamines as AKT/PKB inhibitors for cancer treatment .
Synthesis Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction .Molecular Structure Analysis
The 7-bromo-4-chloro-8-methylquinazoline molecule contains a total of 19 atoms. There are 6 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, 1 Chlorine atom, and 1 Bromine atom . It contains total 20 bonds; 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-4-chloro-8-methylquinazoline include a molecular weight of 257.52 g/mol . The compound appears as a yellow powder . More specific properties such as boiling point, melting point, and density are not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- 7-Bromo-4-chloro-8-methylquinazoline is a compound that has been synthesized as part of studies on infectious diseases. The synthesis involves a condensation between beta-keto esters and 4-bromoaniline and a cyclization process known as the Knorr reaction (Wlodarczyk et al., 2011).
Catalytic Actions
- 4-Chloroquinazolines, closely related to 7-Bromo-4-chloro-8-methylquinazoline, have been studied for their catalytic actions, especially in reactions involving aromatic aldehydes. These studies have shed light on the replacement of the chlorine atom in quinazolines with aroyl groups, leading to the formation of 4-aroylquinazolines (Miyashita et al., 1992).
Biological Activities
- Research on quinazoline derivatives, which include 7-Bromo-4-chloro-8-methylquinazoline, has focused on their biological activities. For instance, studies on the antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities of 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones have revealed significant biological effects (Sahu et al., 2008).
Antitumor Properties
- Halogen-substituted quinolines, which include compounds similar to 7-Bromo-4-chloro-8-methylquinazoline, have been synthesized and evaluated for their potential antitumor properties. These studies indicate the significant activity of these compounds against various types of murine leukemias (Lin & Loo, 1978).
Hypotensive Effects
- Research has also been conducted on quinazolinone derivatives for their potential as hypotensive agents. The studies involve synthesis and evaluation of various substituted quinazolinones, demonstrating their efficacy in blood pressure reduction (Kumar et al., 2003).
Safety And Hazards
properties
IUPAC Name |
7-bromo-4-chloro-8-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-7(10)3-2-6-8(5)12-4-13-9(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVIICZEECULSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-8-methylquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)
![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)
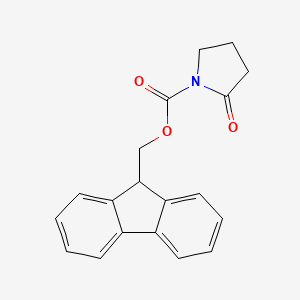
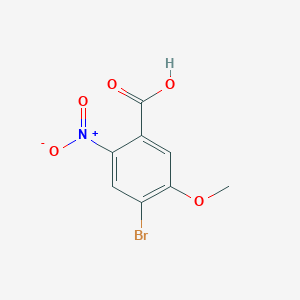
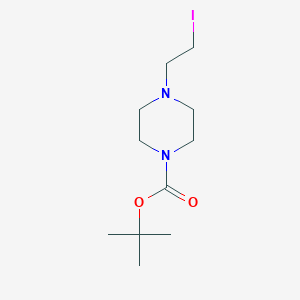
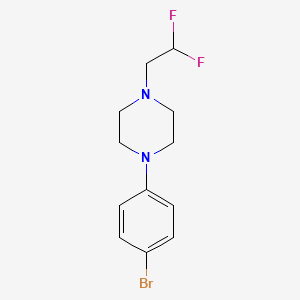
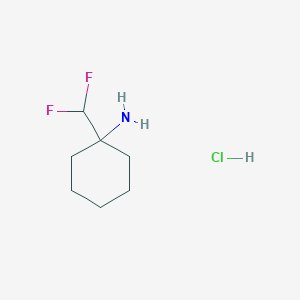
![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
